

3-Fluoro-2-methylbenzonitrile chemical properties

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Compound of Interest

Compound Name: **3-Fluoro-2-methylbenzonitrile**

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An In-Depth Technical Guide to **3-Fluoro-2-methylbenzonitrile**: Properties, Synthesis, and Applications

Abstract

3-Fluoro-2-methylbenzonitrile, a substituted aromatic nitrile, is a key chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its unique molecular architecture, featuring fluoro, methyl, and nitrile functional groups, offers a versatile platform for the synthesis of complex molecular targets. The strategic placement of these substituents on the benzene ring imparts specific reactivity and physicochemical properties that are highly desirable for creating novel active pharmaceutical ingredients (APIs) and advanced functional materials. This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of **3-Fluoro-2-methylbenzonitrile**, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Safety Profile

3-Fluoro-2-methylbenzonitrile (CAS No. 185147-06-2) is a compound whose utility is defined by its physical characteristics and chemical structure.[\[1\]](#) Understanding these properties is the first step in its effective application in a laboratory or industrial setting.

Chemical Identity and Properties

The fundamental properties of **3-Fluoro-2-methylbenzonitrile** are summarized below. It is typically encountered as a liquid under standard conditions.[\[2\]](#)

Property	Value	Source
CAS Number	185147-06-2	[2]
Molecular Formula	C ₈ H ₆ FN	[1]
Molecular Weight	135.14 g/mol	[3]
Appearance	Liquid (under normal conditions)	[2]
Purity	Typically ≥98-99%	[1] [4]

Safety, Handling, and Storage

As a nitrile compound, **3-Fluoro-2-methylbenzonitrile** is classified as hazardous and requires careful handling to ensure personnel safety.[\[2\]](#)

- Hazard Classification: This chemical is considered hazardous. It is harmful if swallowed, harmful in contact with skin, and may be harmful if inhaled. It is also known to cause skin and serious eye irritation.[\[2\]](#)[\[4\]](#)
- Handling: Work should be conducted in a well-ventilated area or fume hood.[\[2\]](#) Appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and clothing, is mandatory to prevent skin and eye contact.[\[2\]](#)[\[4\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[\[2\]](#)[\[4\]](#)

Hazard Statement	GHS Classification	Precautionary Measures
H302, H312, H332	Acute Toxicity (Oral, Dermal, Inhalation), Category 4	Wash hands thoroughly after handling; Do not eat, drink or smoke when using. [2] [4]
H315	Skin Irritation, Category 2	Wear protective gloves/clothing. [2]
H319	Serious Eye Irritation, Category 2	Wear eye/face protection. [2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity verification of chemical compounds.[\[5\]](#) The techniques of NMR, FT-IR, and Mass Spectrometry each provide a unique fingerprint for **3-Fluoro-2-methylbenzonitrile** based on its distinct functional groups and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[\[5\]](#) The electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating methyl group, creates a distinct pattern of chemical shifts in the aromatic region.

- ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.6 ppm). The coupling between the fluorine atom and the adjacent ring protons (³J_{HF} and ⁴J_{HF}) will result in characteristic splitting patterns (doublets or doublet of doublets).
- ¹³C NMR: The spectrum will display eight unique carbon signals. The nitrile carbon is highly deshielded (δ 115-120 ppm). The aromatic carbons will appear in the δ 110-165 ppm range, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹J_{CF}). The methyl carbon will be found in the upfield region (δ 15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying key functional groups.[\[5\]](#)

- Nitrile (C≡N) Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected around 2225-2235 cm^{-1} . The conjugation with the aromatic ring influences this position.[\[5\]](#)
- Aromatic C-H Stretch: Signals will appear above 3000 cm^{-1} .
- Aromatic C=C Stretch: Multiple bands will be observed in the 1450-1600 cm^{-1} region.
- C-F Stretch: A strong absorption band is expected in the 1100-1300 cm^{-1} region.

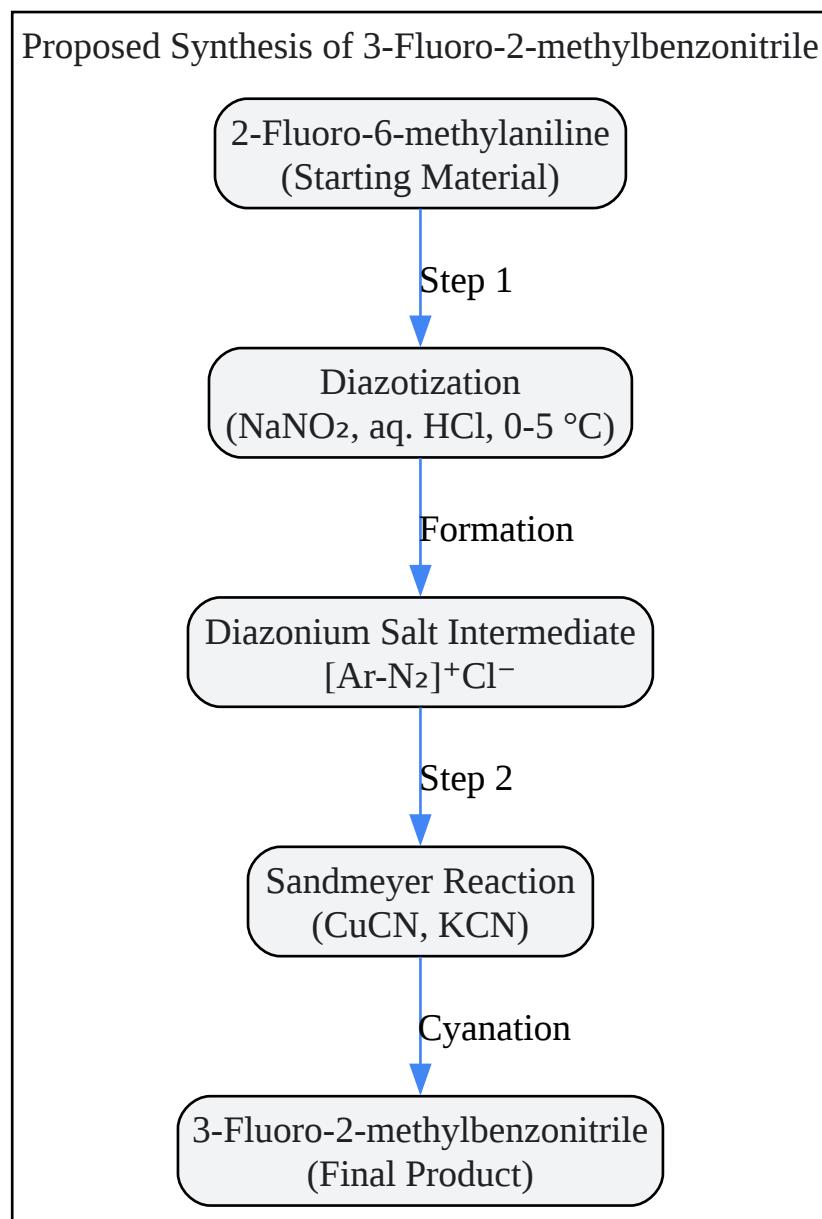
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **3-Fluoro-2-methylbenzonitrile**, the molecular ion peak (M^+) would be observed at an m/z ratio of approximately 135.14.

Synthesis and Manufacturing

As a valuable building block, several synthetic routes to substituted benzonitriles are plausible. A common and effective strategy involves the cyanation of an appropriate aryl halide, often derived from a corresponding aniline. The following represents a logical and industrially relevant synthetic pathway.

Causality of Experimental Design: The choice of a Sandmeyer-type reaction sequence is based on its reliability and the commercial availability of the aniline precursor. Diazotization followed by cyanation is a classic, well-documented transformation for introducing a nitrile group onto an aromatic ring.



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Caption: Proposed synthetic workflow for **3-Fluoro-2-methylbenzonitrile**.

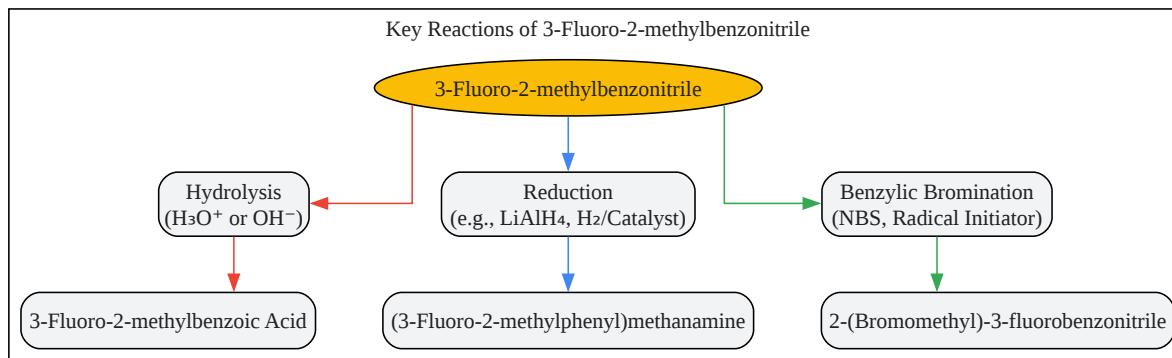
Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions.

- **Diazotization:**
 - Dissolve 2-fluoro-6-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq) at room temperature.
 - Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2 , 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
 - Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- **Cyanation (Sandmeyer Reaction):**
 - In a separate flask, prepare a solution of copper(I) cyanide (CuCN , 1.2 eq) and potassium cyanide (KCN , 1.3 eq) in water. Cool this solution to 0-5 °C.
 - Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- **Work-up and Purification:**
 - Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography to yield pure **3-Fluoro-2-methylbenzonitrile**.

Chemical Reactivity and Synthetic Utility

The reactivity of **3-Fluoro-2-methylbenzonitrile** is governed by its three functional groups, making it a versatile intermediate for constructing more complex molecules.^{[6][7]}



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Caption: Major reaction pathways for **3-Fluoro-2-methylbenzonitrile**.

- Reactions of the Nitrile Group: The nitrile group is a gateway to other functionalities.
 - Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-2-methylbenzoic acid, a useful precursor for amides and esters.
 - Reduction: The nitrile can be reduced to the corresponding primary amine, (3-fluoro-2-methylphenyl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a key basic moiety for pharmaceutical applications.
- Reactions of the Methyl Group: The benzylic methyl group is susceptible to radical reactions.
 - Halogenation: Similar to its isomer 3-fluoro-4-methylbenzonitrile, it can undergo radical bromination using N-bromosuccinimide (NBS) and a radical initiator to form 2-

(bromomethyl)-3-fluorobenzonitrile.[8][9] This product is a powerful electrophile for introducing the substituted benzyl group.

- Reactions of the Aromatic Ring: The substituents direct further electrophilic aromatic substitution. The activating methyl group and deactivating but ortho-, para-directing fluoro group, along with the deactivating meta-directing nitrile, create a complex directive effect, allowing for selective late-stage functionalization under carefully controlled conditions.

Applications in Research and Development

While specific, large-scale applications of **3-Fluoro-2-methylbenzonitrile** are proprietary or in development, its structural motifs are present in molecules of high interest in drug discovery and materials science. Its isomers are known building blocks for important compounds, suggesting a similar potential.[10]

- Pharmaceutical Synthesis: Fluorinated aromatic compounds are prevalent in modern pharmaceuticals due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability. The 2-methylbenzonitrile scaffold is a component of various drug candidates. For example, the related isomer 4-fluoro-2-methylbenzonitrile is a key intermediate for Trelagliptin, a drug used to treat type II diabetes.[11][12] Similarly, 3-fluoro-4-methylbenzonitrile is a starting material for Danuglipron, a GLP-1 receptor agonist.[8] This establishes a strong rationale for the use of **3-Fluoro-2-methylbenzonitrile** as a building block for novel APIs.
- Materials Science: Benzonitrile derivatives are crucial in the synthesis of advanced materials. Isomers are used to create Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs).[10][11] The electronic properties conferred by the fluoro and cyano groups make **3-Fluoro-2-methylbenzonitrile** a promising candidate for developing new organic electronic materials.[7]

Conclusion

3-Fluoro-2-methylbenzonitrile is a specialized chemical intermediate with a profile that makes it highly attractive for innovation in chemistry-driven industries. Its combination of reactive sites—the versatile nitrile, the activatable methyl group, and the electronically influential fluorine atom—provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential

for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

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